molecular formula C29H43NO9 B12624874 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate

Cat. No.: B12624874
M. Wt: 549.7 g/mol
InChI Key: YMAOVCHJQQZOOI-SEYUJESISA-N
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Description

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate is a complex organic molecule with significant potential in various scientific fields. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids and other natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols.

    Amidation: Introduction of amide groups through reactions with amines.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breaking of ester or amide bonds to form carboxylic acids and alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: A glucocorticoid with anti-inflammatory properties.

    Hydrocortisone: Another glucocorticoid used in treating inflammation.

    Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core.

Uniqueness

This compound is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl, ketone, ester, and amide groups makes it versatile for various applications.

Properties

Molecular Formula

C29H43NO9

Molecular Weight

549.7 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate

InChI

InChI=1S/C29H43NO9/c1-27-11-9-18(31)13-17(27)5-6-19-20-10-12-29(36,28(20,2)14-21(32)26(19)27)22(33)16-39-24(35)8-7-23(34)30-15-25(37-3)38-4/h13,19-21,25-26,32,36H,5-12,14-16H2,1-4H3,(H,30,34)/t19-,20-,21-,26+,27-,28-,29-/m0/s1

InChI Key

YMAOVCHJQQZOOI-SEYUJESISA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC(OC)OC)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC(OC)OC)O)C)O

Origin of Product

United States

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